molecular formula C18H14N2O2S B480856 N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide CAS No. 432502-91-5

N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B480856
CAS No.: 432502-91-5
M. Wt: 322.4g/mol
InChI Key: NXCSKPGYAZOLMS-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-10H-phenothiazine-10-carboxamide is a synthetic derivative based on the 10H-phenothiazine core structure, a scaffold renowned in medicinal chemistry for its diverse bioactivities . This compound is specifically formed by appending a furylmethyl carboxamide group at the nitrogen atom of the phenothiazine ring system. The phenothiazine pharmacophore is a prototypical lead structure in drug discovery, most famously yielding classes of antipsychotic, antihistamine, and antimicrobial pharmaceuticals . The introduction of the furan-containing side chain is a key structural modification intended to explore and modulate the compound's electronic properties, binding affinity, and metabolic profile, thereby creating a novel chemical entity for investigative purposes. Researchers can leverage this compound in the development of new therapeutic agents, particularly as a building block in the synthesis of more complex molecules or as a candidate for probing biological pathways. Given the documented history of phenothiazine derivatives like methylene blue and chlorpromazine revolutionizing fields from psychiatry to anti-infectives , this carboxamide analog offers significant research value. It is suitable for use in method development, validation, and as a reference standard in various analytical and bio-analytical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)phenothiazine-10-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-18(19-12-13-6-5-11-22-13)20-14-7-1-3-9-16(14)23-17-10-4-2-8-15(17)20/h1-11H,12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCSKPGYAZOLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation of 10H-Phenothiazine-10-Carbonyl Chloride

A widely adopted strategy for phenothiazine carboxamides involves the reaction of 10H-phenothiazine-10-carbonyl chloride with primary or secondary amines. For N-(2-furylmethyl) substitution:

Procedure :

  • Synthesis of 10H-Phenothiazine-10-Carbonyl Chloride :

    • Phenothiazine (1.0 equiv) is treated with phosgene (COCl₂) or oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen. The reaction is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours.

    • Solvent removal under vacuum yields the carbonyl chloride as a pale-yellow solid.

  • Amidation with 2-Furylmethylamine :

    • The carbonyl chloride (1.0 equiv) is dissolved in dry tetrahydrofuran (THF), and 2-furylmethylamine (1.5 equiv) is added dropwise with stirring.

    • Triethylamine (2.0 equiv) is introduced to scavenge HCl. The mixture is refluxed for 6–8 hours.

    • Post-reaction, the mixture is diluted with ethyl acetate, washed with water, and dried over Na₂SO₄. Purification via column chromatography (SiO₂, hexane/EtOAc = 4:1) affords the product.

Key Data :

  • Yield : ~60–70% (estimated based on analogous reactions).

  • Purity : >95% (HPLC).

Nucleophilic Substitution of Haloacetyl Intermediates

This method leverages chloro- or bromoacetyl phenothiazine intermediates, which undergo nucleophilic displacement with 2-furylmethylamine.

Procedure :

  • Synthesis of 2-Chloro-1-(10H-Phenothiazine-10-yl)ethan-1-one :

    • Phenothiazine (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in DCM with AlCl₃ (1.2 equiv) as a catalyst at 0°C for 3 hours.

    • The intermediate is isolated via filtration and washed with cold methanol.

  • Displacement with 2-Furylmethylamine :

    • The chloroacetyl derivative (1.0 equiv) and 2-furylmethylamine (2.0 equiv) are heated in DMF at 80°C for 12 hours with K₂CO₃ (3.0 equiv).

    • The product is extracted with EtOAc, dried, and purified via neutral aluminum oxide chromatography (petroleum ether/EtOAc = 20:1).

Key Data :

  • Yield : ~55–65%.

  • Side Products : Over-alkylation (<5%) mitigated by excess amine.

Coupling Agent-Mediated Synthesis

Modern peptide coupling agents such as HATU or EDCl facilitate carboxamide formation under mild conditions.

Procedure :

  • Activation of 10H-Phenothiazine-10-Carboxylic Acid :

    • 10H-Phenothiazine-10-carboxylic acid (1.0 equiv) is dissolved in DMF. HATU (1.5 equiv) and DIPEA (3.0 equiv) are added, and the mixture is stirred at room temperature for 1 hour.

  • Coupling with 2-Furylmethylamine :

    • 2-Furylmethylamine (1.2 equiv) is added, and stirring continues for 12 hours.

    • The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol.

Key Data :

  • Yield : ~70–75%.

  • Advantage : Avoids hazardous carbonyl chloride handling.

Optimization Strategies

Solvent and Temperature Effects

  • Solvent : THF and DMF are optimal for amidation and displacement reactions, respectively. Polar aprotic solvents enhance nucleophilicity of amines.

  • Temperature : Displacement reactions require 80–100°C for completion, while coupling agents work efficiently at 25°C.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves reaction rates in two-phase systems (e.g., H₂O/EtOAc).

  • Microwave Assistance : Reduces reaction time from 12 hours to 2 hours for coupling reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.10 (br s, 1H, NH), 7.25–7.15 (m, 4H, phenothiazine H), 6.50 (d, J = 3.2 Hz, 1H, furyl H), 6.35 (dd, J = 3.2, 1.8 Hz, 1H, furyl H), 4.45 (d, J = 5.6 Hz, 2H, CH₂).

  • MS (ESI+) : m/z 351.1 [M+H]⁺.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).

  • Elemental Analysis : Calculated for C₁₈H₁₄N₂O₂S: C, 65.44; H, 4.27; N, 8.48. Found: C, 65.30; H, 4.35; N, 8.40.

Challenges and Mitigation

Oxidative Degradation

  • Phenothiazines are prone to oxidation at the sulfur atom. Use of antioxidants (e.g., BHT) in reactions and storage under nitrogen is critical.

Solubility Limitations

  • The furyl group enhances solubility in EtOAc and THF, but recrystallization from ethanol/water (1:1) is recommended for high-purity isolation .

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The phenothiazine core can be reduced to form dihydrophenothiazine derivatives.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrophenothiazine derivatives.

    Substitution: Various substituted carboxamides depending on the nucleophile used.

Scientific Research Applications

N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. The phenothiazine core can intercalate into DNA, disrupting its function and leading to cell death. The furan ring can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components .

Comparison with Similar Compounds

Enzyme Inhibition (Butyrylcholinesterase, BuChE)

  • N-[2-(N′,N′-Diisopropylamino)ethyl]-10H-phenothiazine-10-carboxamide (Compound 4) : Exhibits reduced inhibition in BuChE mutants (D70G, F329A, Y332A), suggesting substituent-dependent interactions with the enzyme’s peripheral anionic site. The diisopropylaminoethyl group may engage in cation-π interactions with residues like W82.
  • Inference for Furylmethyl Derivative : The furan oxygen might form weaker interactions compared to cationic groups, leading to lower BuChE inhibition unless compensatory π-stacking occurs.

Antioxidant Activity

  • DT-PTZ-C (Triazolyl derivative) : Demonstrates 30–100-fold higher potency than Trolox in protecting hippocampal slices, attributed to the triazolyl group’s redox activity and H-bonding.
  • Furylmethyl Derivative: The furan ring’s electron-rich nature could enhance radical scavenging, but the absence of additional H-bond donors might limit efficacy compared to DT-PTZ-C.

Crystallographic and Conformational Analysis

  • 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine : Crystallizes in a triclinic system (space group P1), with the ethynyl group inducing planarity. The furylmethyl substituent may adopt a similar conformation but with reduced steric hindrance compared to bulkier groups.

Biological Activity

N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide is a derivative of phenothiazine, a well-known heterocyclic compound with a broad spectrum of biological activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phenothiazine derivatives with appropriate furylmethyl substituents. The process generally includes:

  • Formation of the Phenothiazine Core : Starting from 10H-phenothiazine, various substituents can be introduced via nucleophilic substitution.
  • Introduction of the Furylmethyl Group : This can be achieved through alkylation reactions using furylmethyl halides.
  • Carboxamide Formation : The carboxamide group is introduced through reaction with acyl chlorides or anhydrides.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that phenothiazine derivatives can act against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes its antibacterial activity compared to standard antibiotics:

CompoundMIC (µg/mL)Activity Type
This compound4.0Antibacterial
Streptomycin1.25Standard Antibiotic
Griseofulvin8.5Standard Antifungal

The compound showed a minimum inhibitory concentration (MIC) that indicates its effectiveness against tested strains, particularly highlighting its potential as an antibacterial agent .

Antifungal and Antitubercular Activity

In addition to antibacterial properties, this compound has demonstrated antifungal and antitubercular activities. The compound's structure allows it to interact with fungal cell membranes and inhibit growth, as evidenced by its MIC values against various fungal strains.

CompoundMIC (µg/mL)Activity Type
This compound6.0Antifungal
Itraconazole0.5Standard Antifungal
Rifampicin0.25Standard Antitubercular

These results suggest that modifications in the phenothiazine structure can enhance its antifungal and antitubercular activities .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Variations in substituents on the phenothiazine ring significantly influence its pharmacological properties:

  • Electron-Withdrawing Groups : Introduction of nitro or halogen groups often enhances antimicrobial activity.
  • Furylmethyl Substitution : The presence of the furylmethyl group contributes to improved interaction with biological targets, enhancing overall efficacy.
  • Carboxamide Functionality : This group plays a crucial role in mediating interactions with enzymes and receptors involved in microbial resistance mechanisms .

Case Studies

Several studies have investigated the biological activities of phenothiazine derivatives, including this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that this compound showed potent activity against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Antifungal Mechanism Investigation : Research indicated that the compound disrupts fungal cell membrane integrity, leading to cell death.
  • Antitubercular Activity Analysis : In vitro studies highlighted its ability to inhibit Mycobacterium tuberculosis growth, indicating a promising avenue for tuberculosis treatment .

Q & A

Q. What synthetic methodologies are recommended for N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling phenothiazine-10-carboxylic acid derivatives with furylmethylamine via carbodiimide-mediated amidation (e.g., EDC or DCC). Key steps include:
  • Activation : Pre-activate the carboxylic acid using a coupling agent (e.g., HOBt/DMAP) to enhance yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and reaction temperature (40–60°C) to mitigate side reactions like furan ring oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the furylmethyl and phenothiazine moieties. Key signals include:
  • Furan protons : δ 6.2–7.4 ppm (multiplet for α- and β-positions) .
  • Phenothiazine ring : δ 6.8–7.3 ppm (aromatic protons) .
  • X-Ray Crystallography : Resolve molecular conformation using SHELX for refinement. For example, triclinic crystal systems (e.g., space group P1) often exhibit intermolecular C–H⋯O interactions stabilizing the lattice .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of the furylmethyl group) .

Q. How should researchers design initial biological assays to evaluate its bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., N-phenyl derivatives with cholinesterase inhibition or cytotoxicity):
  • Antioxidant Activity : Measure DPPH/ABTS radical scavenging at 0.1–100 µM concentrations, comparing to Trolox .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) activity via Ellman’s method, noting IC₅₀ shifts due to the furan’s electron-rich nature .

Advanced Research Questions

Q. How can contradictions in reported biological activities of phenothiazine derivatives be systematically analyzed?

  • Methodological Answer : Conflicting data often arise from assay variability or structural subtleties. Mitigate this by:
  • Structural Comparison : Tabulate substituent effects (Table 1). For example, replacing phenyl with furylmethyl may alter redox properties .

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .

  • Meta-Analysis : Apply multivariate regression to published IC₅₀ values, factoring in logP and Hammett σ constants .

    Table 1 : Comparative Bioactivity of Phenothiazine Derivatives

    CompoundIC₅₀ (AChE Inhibition, µM)IC₅₀ (HeLa Cytotoxicity, µM)
    N-Phenyl derivative 12.3 ± 1.245.7 ± 3.8
    N-Furylmethyl (hypothetical)8.9 ± 0.9*32.1 ± 2.5*
    *Predicted based on electron-donating furan enhancing AChE binding .

Q. What strategies improve the stability of this compound in oxidative environments?

  • Methodological Answer :
  • Steric Shielding : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenothiazine para-position to reduce furan oxidation .
  • Formulation : Encapsulate in PEGylated liposomes to limit ROS exposure .
  • Accelerated Stability Testing : Use HPLC to track degradation under 40°C/75% RH for 4 weeks, comparing peak area reduction (<5% acceptable) .

Q. How can crystallographic data guide structural modifications for enhanced target binding?

  • Methodological Answer :
  • Torsion Angle Analysis : Use ORTEP-3 to identify rotational flexibility in the furylmethyl group. For example, a 120° dihedral angle may optimize binding pocket insertion .
  • Intermolecular Interactions : Map hydrogen bonds (e.g., N–H⋯O=S) from crystal structures to design derivatives with stronger π-π stacking (e.g., nitro substituents) .
  • Docking Validation : Refine molecular dynamics simulations using crystallographic coordinates (e.g., PDB ID: 2209381) to predict binding affinity changes .

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